molecular formula C13H11N3S2 B12619056 Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- CAS No. 917909-04-7

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-

Cat. No.: B12619056
CAS No.: 917909-04-7
M. Wt: 273.4 g/mol
InChI Key: USHJLDJDSMQGMP-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its versatility and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . The reaction conditions often include the use of solvents such as xylene and reagents like pyrrolidine and calcium chloride to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Xylene, ethanol, toluene.

    Catalysts: Palladium on carbon, calcium chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- can be compared with other similar compounds such as:

The uniqueness of Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to its analogs.

Properties

CAS No.

917909-04-7

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H11N3S2/c1-17-11-5-3-2-4-10(11)16-12-9-6-7-18-13(9)15-8-14-12/h2-8H,1H3,(H,14,15,16)

InChI Key

USHJLDJDSMQGMP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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